2-Methyl-2,6-diazaspiro[3.4]octan-7-one
Description
Significance of Spirocyclic Systems in Organic and Medicinal Chemistry
The strategic incorporation of spirocyclic motifs into drug candidates is a testament to their value in medicinal chemistry. These structures provide a rigid framework that can orient functional groups in precise three-dimensional arrangements, a critical factor for achieving high-affinity and selective binding to protein targets. tandfonline.com
The push towards greater three-dimensionality in drug design is a response to the complex and three-dimensional nature of biological targets like proteins and enzymes. selvita.com Molecules with a higher fraction of sp³-hybridized carbons, a key feature of many spirocycles, tend to exhibit improved physicochemical properties and a higher probability of clinical success. tandfonline.comcsmres.co.uk This increased molecular complexity allows for better navigation of chemical space, often without a significant increase in molecular weight or lipophilicity. selvita.com The rigid nature of spirocyclic systems can also lead to a more defined conformation, which can improve binding affinity and reduce off-target effects. tandfonline.com
Privileged structures are molecular scaffolds that can bind to multiple, often unrelated, biological targets with high affinity. openochem.org This versatility makes them valuable starting points for the design of new therapeutic agents. nih.gov Spirocyclic systems are increasingly being recognized for their potential as privileged structures due to their ability to present diverse arrays of functional groups in a well-defined spatial orientation. mdpi.com
Furthermore, the concept of bioisosterism, where one functional group is replaced by another with similar physical or chemical properties, is a cornerstone of modern drug design. ipinnovative.comnih.gov Spirocyclic fragments can serve as bioisosteres for other cyclic or even acyclic moieties, offering a way to modulate a molecule's properties, such as its metabolic stability, solubility, or target selectivity. wikipedia.orgacs.org For instance, replacing a gem-dimethyl group with a spirocycle can lock the conformation of a molecule, leading to improved biological activity.
Overview of 2-Methyl-2,6-diazaspiro[3.4]octan-7-one as a Subject of Academic Inquiry
While extensive, peer-reviewed research specifically detailing the synthesis and application of this compound is not widely available in the public domain, its structural components suggest its relevance as a building block in medicinal chemistry. The parent scaffold, 2,6-diazaspiro[3.4]octan-7-one, is known to be used as a reactant in the preparation of indolylacetamides which act as autotaxin inhibitors. chemicalbook.com Autotaxin is a key enzyme involved in various physiological and pathological processes, making it an attractive target for drug development.
The addition of a methyl group to the diazaspiro[3.4]octan-7-one core to form this compound is a common medicinal chemistry strategy. This modification can influence the compound's physicochemical properties, such as its lipophilicity, solubility, and metabolic stability. It can also affect the compound's binding affinity and selectivity for its biological target. Therefore, it is plausible that this compound is being investigated as a component of novel therapeutic agents, likely within the same or similar research areas as its parent compound.
Below is a table of the key properties of this compound and its parent scaffold.
| Property | This compound | 2,6-diazaspiro[3.4]octan-7-one |
| Molecular Formula | C₇H₁₂N₂O | C₆H₁₀N₂O |
| Molecular Weight | 140.19 g/mol | 126.16 g/mol |
| CAS Number | 2167156-74-1 achemblock.com | 1211515-65-9 chemicalbook.com |
| IUPAC Name | 2-methyl-2,6-diazaspiro[3.4]octan-5-one achemblock.com | 2,6-diazaspiro[3.4]octan-7-one |
| Canonical SMILES | CN1CC2(CCNC2=O)C1 | C1CC2(C1)CNCC(=O)N2 |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H12N2O |
|---|---|
Molecular Weight |
140.18 g/mol |
IUPAC Name |
2-methyl-2,7-diazaspiro[3.4]octan-6-one |
InChI |
InChI=1S/C7H12N2O/c1-9-4-7(5-9)2-6(10)8-3-7/h2-5H2,1H3,(H,8,10) |
InChI Key |
XBASBPYVSWGLJP-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC2(C1)CC(=O)NC2 |
Origin of Product |
United States |
Structural and Conformational Analysis of 2 Methyl 2,6 Diazaspiro 3.4 Octan 7 One Systems
Impact of Spirocyclic Architecture on Conformational Preferences and Molecular Rigidity
The spirocyclic nature of the 2,6-diazaspiro[3.4]octane framework inherently limits conformational flexibility compared to its monocyclic or acyclic counterparts. This molecular rigidity is a highly desirable trait in medicinal chemistry. Spirocyclic N-heterocycles are considered privileged building blocks in drug discovery due to their defined three-dimensional character, which allows for precise positioning of functional groups in space researchgate.net. This "escaping from flatland" by moving away from planar aromatic structures can lead to improved physicochemical properties and enhanced metabolic resistance researchgate.net.
The core of this rigidity lies in the spiro-fusion, which locks the two rings—the four-membered azetidine (B1206935) and the five-membered pyrrolidinone—in a nearly perpendicular orientation. This arrangement minimizes ring strain and dictates the spatial orientation of substituents on the rings. The presence of the quaternary spirocarbon results in a higher fraction of sp³-hybridized carbons (Fsp³), a parameter correlated with increased success in clinical development nih.govmdpi.com. The constrained nature of the scaffold reduces the entropic penalty upon binding to a biological target, potentially leading to higher binding affinity and selectivity researchgate.net. This predictable vectorization makes the 2,6-diazaspiro[3.4]octane core an attractive scaffold for designing molecules that can interact with complex biological targets with high specificity researchgate.netnih.gov.
Stereochemical Aspects and Chiral Recognition in 2-Methyl-2,6-diazaspiro[3.4]octan-7-one Scaffolds
The spirocyclic carbon atom in the 2,6-diazaspiro[3.4]octan-7-one scaffold is a stereocenter. Consequently, the molecule is chiral, existing as a pair of enantiomers unless another stereocenter is present. The synthesis of these scaffolds often requires careful control of stereochemistry. Methodologies for assembling spirocyclic systems frequently rely on intramolecular reactions where the stereochemistry of the final product is determined by the configuration of the starting materials researchgate.netresearchgate.net.
For instance, the synthesis of derivatives of the 2,6-diazaspiro[3.4]octane core has been achieved from starting materials like N-Boc-protected azetidine-3-one nih.gov. The creation of the crucial quaternary carbon center is a key step that dictates the stereochemical outcome researchgate.net. The design and synthesis of specific stereoisomers are critical, as different enantiomers of a chiral drug can exhibit vastly different biological activities. In the context of drug discovery, developing enantiomerically pure forms of spirocyclic compounds is often necessary to optimize therapeutic effects and minimize potential off-target interactions. The defined and rigid three-dimensional arrangement of substituents on the chiral scaffold is also fundamental for its role in chiral recognition, where it may selectively bind to other chiral molecules, such as biological receptors nih.gov.
Advanced Spectroscopic Characterization for Structural Elucidation in Research Contexts
The definitive identification and characterization of this compound and its derivatives rely on a suite of advanced spectroscopic and analytical techniques. NMR, Mass Spectrometry, and HPLC are indispensable tools for confirming the structure, molecular weight, and purity of these complex molecules.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the this compound structure.
In a typical ¹H NMR spectrum, distinct signals would be expected for the N-methyl group, as well as the methylene (B1212753) protons of the azetidine and pyrrolidinone rings. The chemical shifts and coupling constants of the protons on the rings provide valuable information about their connectivity and stereochemical arrangement. For example, protons adjacent to the nitrogen atoms and the carbonyl group would appear at characteristic downfield shifts.
¹³C NMR spectroscopy complements the proton data by showing distinct signals for each carbon atom, including the characteristic signal for the carbonyl carbon of the lactam ring (typically in the 170-180 ppm range) and the unique signal for the spirocarbon. The analysis of NMR data from related spirocyclic systems confirms these general principles mdpi.combeilstein-journals.org.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound (Note: These are estimated values based on analogous structures and may vary depending on the solvent and other experimental conditions.)
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| N-CH₃ | ~2.4 | ~35 |
| C1-H₂ | ~3.2 | ~55 |
| C3-H₂ | ~3.3 | ~58 |
| C4-H₂ | ~2.1 | ~40 |
| C5-H₂ | ~3.5 | ~45 |
| C6 (Spiro) | - | ~70 |
| C7 (C=O) | - | ~175 |
| C8-NH | ~7.5 (broad) | - |
Mass spectrometry (MS) is essential for determining the molecular weight of this compound and confirming its elemental composition through high-resolution mass spectrometry (HRMS). The molecular formula of the compound is C₈H₁₂N₂O, with an exact mass of 152.0950 g/mol . In an ESI-MS experiment, the compound is expected to be readily detected as the protonated molecule [M+H]⁺ at an m/z of approximately 153.1028.
The fragmentation pattern observed in the mass spectrum provides further structural confirmation. Common fragmentation pathways for such a molecule would involve cleavage of the rings. For ketones and amides, alpha-cleavage (cleavage of the bond adjacent to the carbonyl group) is a common fragmentation route libretexts.org. The fragmentation of the molecular ion can yield structurally informative fragment ions.
Table 2: Predicted ESI-MS Adducts and Fragments for this compound
| Ion Species | Description | Predicted m/z |
| [M+H]⁺ | Protonated Molecule | 153.10 |
| [M+Na]⁺ | Sodium Adduct | 175.08 |
| [M+K]⁺ | Potassium Adduct | 191.06 |
| Fragment 1 | Loss of CO | 125.11 |
| Fragment 2 | Loss of C₂H₄ (ethylene) from pyrrolidinone ring | 125.08 |
High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for assessing the purity of synthesized compounds and for separating mixtures, such as enantiomers if a chiral stationary phase is used. For a compound like this compound, reversed-phase HPLC (RP-HPLC) would be a standard method for purity analysis.
In a typical RP-HPLC setup, the compound is passed through a column packed with a nonpolar stationary phase (e.g., C18-silica) using a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol, often with additives like formic acid or trifluoroacetic acid). The compound's retention time is a characteristic property under specific conditions and a single, sharp peak would indicate a high degree of purity. The use of HPLC coupled with a mass spectrometer (LC-MS) is particularly powerful, providing both retention time and mass-to-charge ratio data simultaneously, thus offering a high level of confidence in the identity and purity of the analyte mdpi.com. This method is routinely used to monitor reaction progress and to certify the purity of final compounds in medicinal chemistry research.
Chemical Reactivity and Transformation Pathways of 2 Methyl 2,6 Diazaspiro 3.4 Octan 7 One and Analogues
Reactivity of Nitrogen Heterocycles within the Spirocyclic System
The 2-Methyl-2,6-diazaspiro[3.4]octan-7-one molecule contains two distinct nitrogen atoms within its heterocyclic framework: a tertiary amine (N-2) in the azetidine (B1206935) ring, which is methylated, and a secondary amine (N-6) as part of a lactam in the pyrrolidinone ring. The reactivity of these nitrogen centers is influenced by their substitution pattern and the electronic and steric environment of the spirocyclic system.
The reactivity of azetidines is largely driven by their significant ring strain, making them more reactive than their five- or six-membered counterparts, though more stable than aziridines. rsc.org In spirocyclic systems, this strain can be harnessed for various chemical transformations. researchgate.net The N-2 methyl-substituted tertiary amine in this compound is a nucleophilic center. However, its reactivity in reactions like N-alkylation is precluded by its tertiary nature. The N-6 secondary amine within the lactam is also nucleophilic, and its location allows for various derivatization reactions.
The presence of the electron-withdrawing carbonyl group in the lactam ring reduces the nucleophilicity of the N-6 nitrogen compared to a simple secondary amine. Nevertheless, this nitrogen can still participate in reactions such as N-alkylation and N-acylation under appropriate conditions. The general mechanism for N-alkylation of amines with alcohols, known as the hydrogen autotransfer (or borrowing hydrogen) strategy, often utilizes transition metal catalysts like ruthenium or nickel complexes to facilitate the reaction under mild conditions. nih.govnih.gov This process involves the temporary oxidation of the alcohol to an aldehyde or ketone, followed by imine formation with the amine and subsequent reduction.
Azetidines can undergo ring-opening reactions initiated by nucleophilic attack, particularly when activated by an appropriate substituent on the nitrogen. nih.gov For the N-methylated azetidine ring in the target molecule, such reactions would likely require harsh conditions or specific activation due to the stability of the tertiary amine.
The table below summarizes the potential reactivity at the nitrogen centers of the parent 2,6-diazaspiro[3.4]octan-7-one scaffold.
| Nitrogen Atom | Type | Potential Reactions | Influencing Factors |
| N-2 | Secondary | N-Alkylation, N-Acylation, N-Arylation | Ring strain, steric hindrance from the spiro-junction. |
| N-6 | Secondary (Amide) | N-Alkylation, N-Acylation | Reduced nucleophilicity due to the adjacent carbonyl group. |
Ring Expansion and Contraction Studies within Spiro[3.4]octane Frameworks
The spiro[3.4]octane framework, containing a four-membered and a five-membered ring, is susceptible to ring expansion and contraction reactions, driven by the desire to relieve ring strain or to form more stable carbocation intermediates.
A pertinent example of a ring expansion reaction applicable to the five-membered ring of this compound is the Tiffeneau-Demjanov rearrangement . This reaction is a method for the one-carbon ring expansion of cyclic ketones. libretexts.orgwikipedia.org The process begins with the formation of a cyanohydrin from the ketone, followed by reduction to a β-amino alcohol. Treatment of this amino alcohol with nitrous acid generates a diazonium salt, which then undergoes rearrangement with the expulsion of nitrogen gas to yield a ring-expanded ketone. wikipedia.orgwikipedia.org
For the cyclopentanone (B42830) moiety within the spiro[3.4]octane system, this rearrangement would proceed as follows:
Reaction of the ketone with a cyanide source (e.g., KCN) to form a cyanohydrin.
Reduction of the nitrile group to a primary amine.
Diazotization of the amine with nitrous acid (HNO₂) to form a diazonium ion.
Rearrangement and loss of N₂ to form a ring-expanded carbocation.
Deprotonation to yield the final ring-expanded ketone.
The migratory aptitude of the adjacent carbon atoms will influence the product distribution in substituted systems. libretexts.org
Ring contraction of the five-membered ring is less common but could potentially be achieved through reactions like the Favorskii rearrangement if an α-haloketone derivative were to be synthesized.
The four-membered azetidine ring can also undergo ring expansion. For instance, strain-release driven spirocyclization of bicyclo[1.1.0]butanes has been used to access 6,7-diazaspiro[3.4]octanes, demonstrating the utility of strained precursors in forming such spirocycles. nih.gov While not a direct transformation of the pre-formed spirocycle, it highlights the thermodynamic driving forces at play. Intramolecular ring-opening of N-substituted azetidines by a pendant nucleophile can also lead to the formation of larger rings. nih.gov
The following table outlines potential ring transformation pathways for the spiro[3.4]octane framework.
| Ring System | Transformation | Reaction Type | Key Intermediates |
| Pyrrolidinone Ring | Ring Expansion | Tiffeneau-Demjanov Rearrangement | Cyanohydrin, β-amino alcohol, diazonium salt |
| Azetidine Ring | Ring Opening/Expansion | Nucleophilic attack | Stabilized carbocation or concerted transition state |
Mechanistic Investigations of Derivatization Reactions of this compound
The derivatization of this compound can occur at several positions, with the most likely sites being the N-6 amide nitrogen and the α-carbon to the carbonyl group.
N-6 Derivatization:
The secondary amide at the N-6 position can be deprotonated with a suitable base to form an amidate anion, which can then react with various electrophiles.
N-Alkylation: The N-alkylation of the lactam can be achieved using an alkyl halide in the presence of a base. The mechanism is a standard SN2 reaction where the amidate anion acts as the nucleophile.
N-Acylation: Acylation of the N-6 position can be accomplished using an acyl chloride or anhydride. This reaction typically proceeds via a nucleophilic acyl substitution mechanism.
α-Carbon Derivatization:
The carbon atom alpha to the carbonyl group (C-8) is acidic and can be deprotonated by a strong base, such as lithium diisopropylamide (LDA), to form an enolate. This enolate is a powerful nucleophile and can participate in a variety of carbon-carbon bond-forming reactions.
α-Alkylation: The enolate can react with alkyl halides to introduce an alkyl group at the C-8 position.
Aldol (B89426) Condensation: The enolate can react with aldehydes or ketones in an aldol addition reaction to form a β-hydroxy lactam, which may subsequently dehydrate to an α,β-unsaturated lactam.
The stereochemical outcome of these reactions is often influenced by the steric hindrance imposed by the spirocyclic framework.
Reactions at the Carbonyl Group:
The carbonyl group of the lactam can undergo nucleophilic attack.
Reduction: The lactam can be reduced to the corresponding cyclic amine (2-methyl-2,6-diazaspiro[3.4]octane) using a strong reducing agent like lithium aluminum hydride (LiAlH₄). The mechanism involves the formation of a tetrahedral intermediate which then eliminates to form an iminium ion that is further reduced.
Grignard Reaction: Reaction with Grignard reagents can lead to the opening of the lactam ring after initial addition to the carbonyl group.
The synthesis of related spiro-pyrrolidinone structures has been achieved through multicomponent 1,3-dipolar cycloaddition reactions, which offer a high degree of stereocontrol. nih.govrsc.org Such strategies could potentially be adapted for the synthesis of derivatives of this compound.
A summary of key derivatization reactions is presented in the table below.
| Reaction Site | Reaction Type | Reagents | Product Type |
| N-6 | N-Alkylation | Alkyl halide, Base | N-Alkyl lactam |
| N-6 | N-Acylation | Acyl chloride/anhydride | N-Acyl lactam (imide) |
| C-8 | α-Alkylation | LDA, Alkyl halide | 8-Alkyl lactam |
| C-7 (Carbonyl) | Reduction | LiAlH₄ | Cyclic diamine |
Applications and Research in Medicinal Chemistry Utilizing the 2 Methyl 2,6 Diazaspiro 3.4 Octan 7 One Scaffold
Scaffold Hopping and Bioisosteric Replacements in Lead Optimization
Scaffold hopping and bioisosteric replacement are crucial strategies in medicinal chemistry aimed at discovering new, patentable chemical entities with improved pharmacological profiles. nih.govresearchgate.net Bioisosteric replacement involves substituting a functional group or a part of a molecule with another that has similar physical or chemical properties, leading to a comparable biological response. nih.gov Scaffold hopping is a more substantial change, replacing the central core or framework of a molecule with a structurally different scaffold while aiming to retain or enhance biological activity. nih.govresearchgate.net These techniques are employed to optimize drug-like properties, improve potency, enhance synthetic accessibility, and circumvent existing patents. nih.gov
The 2,6-diazaspiro[3.4]octane framework, including its 7-one derivatives, represents a valuable motif for such optimization strategies. mdpi.com As a saturated, spirocyclic system with a high fraction of sp3-hybridized carbons (Fsp3), it offers a distinct three-dimensional geometry compared to the flat, aromatic rings commonly found in many drug molecules. mdpi.com This "escaping from flatland" is a key goal in modern drug design to improve properties like solubility and target selectivity. The constrained conformation of the spirocycle can lead to more specific interactions with biological targets. In lead optimization, the 2,6-diazaspiro[3.4]octan-7-one core can be introduced as a bioisosteric replacement for other cyclic diamine structures, such as piperazine, to explore new chemical space and potentially improve pharmacokinetic properties. researchgate.netresearchgate.net The development of methods to generate diverse derivatives from this core allows for a broad exploration of the surrounding molecular periphery, a key aspect of identifying potent compounds within a screening set. mdpi.com
Structure-Activity Relationship (SAR) Studies for Target Modulation by 2-Methyl-2,6-diazaspiro[3.4]octan-7-one Derivatives
Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound relates to its biological activity. For derivatives of 2,6-diazaspiro[3.4]octan-7-one, SAR studies have been instrumental in identifying key structural features necessary for potent and selective target modulation. nih.gov
In the development of sigma-1 receptor (σ1R) antagonists, a series of compounds featuring the 2,6-diazaspiro[3.4]octan-7-one scaffold were synthesized and evaluated. nih.gov Through detailed SAR studies, researchers systematically modified different parts of the molecule to determine their impact on binding affinity and antagonist activity. This process led to the identification of compounds with high potency. nih.gov Similarly, in the search for antitubercular agents, exploring diverse substituents around the 2,6-diazaspiro[3.4]octane core was critical. mdpi.com A study involving a small library of twelve nitrofuran carboxamides built on this scaffold revealed that even minor changes to the molecular periphery could dramatically affect activity against Mycobacterium tuberculosis. mdpi.comnih.gov This highlights the sensitivity of the structure-activity relationship for this class of compounds.
Modulating Ligand-Receptor Interactions via Spirocyclic Framework
The rigid, three-dimensional nature of the 2,6-diazaspiro[3.4]octan-7-one scaffold plays a crucial role in modulating how a drug molecule interacts with its receptor. mdpi.comnih.gov Unlike flexible linear or monocyclic structures, the spirocyclic core holds substituents in well-defined spatial orientations. This conformational restriction can enhance binding affinity by reducing the entropic penalty upon binding to the target protein.
In research on σ1R antagonists, the 2,6-diazaspiro[3.4]octan-7-one scaffold was designed based on the co-crystal structure of the receptor with a known ligand. nih.gov This structural knowledge allowed for the rational design of derivatives where the spirocyclic core optimally positions the key interacting moieties within the receptor's binding pocket. The SAR exploration revealed that specific substitutions on the diazaspiro-octanone ring system were critical for achieving high-affinity binding and potent antagonism at the sigma-1 receptor. nih.gov This demonstrates the scaffold's ability to serve as an effective anchor for orienting functional groups to achieve desired biological activity. nih.gov
Role as a Versatile Precursor or Intermediate in Drug Candidate Synthesis
The utility of a scaffold in medicinal chemistry is heavily dependent on its synthetic accessibility. The 2,6-diazaspiro[3.4]octane core and its derivatives are valuable because they can be prepared from readily available starting materials through established chemical transformations. mdpi.comrsc.org The availability of functionalized versions, such as 2,6-Diazaspiro[3.4]octan-7-one 4-methylbenzenesulfonate, as chemical reagents facilitates their incorporation into more complex molecules. sigmaaldrich.com
The synthesis of novel drug candidates often involves multi-step sequences. The 2,6-diazaspiro[3.4]octane framework serves as a key building block or intermediate in these synthetic routes. researchgate.net For instance, in the development of antitubercular agents, a set of nitrofuran derivatives was elaborated from a readily available 2,6-diazaspiro[3.4]octane building block. mdpi.comnih.gov This approach allows for the creation of a diverse library of compounds for screening by attaching various functional groups to the spirocyclic core. mdpi.com The ability to functionalize the two nitrogen atoms of the diazaspiro system differentially further enhances its versatility as a synthetic intermediate, enabling the construction of a wide range of molecular architectures. researchgate.net
Target-Oriented Research Initiatives Featuring the Diaza-spiro[3.4]octan-7-one Scaffold
The unique structural and chemical properties of the 2,6-diazaspiro[3.4]octan-7-one scaffold have led to its use in research programs targeting specific diseases and protein receptors.
Sigma-1 Receptor Antagonism Research
The sigma-1 receptor (σ1R) is a chaperone protein involved in various cellular functions and is considered a promising drug target for managing pain and treating other neurological disorders. nih.govnih.gov Antagonists of this receptor have been shown to enhance the analgesic effects of opioids and may help prevent the development of opioid tolerance. nih.gov
A recent study focused on designing and developing a series of potent σ1R antagonists based on the 2,6-diazaspiro[3.4]octan-7-one scaffold. nih.gov Through extensive SAR studies, compound 32 (N-(4-benzylpiperazin-1-yl)-2-(4-fluorophenyl)acetamide) was identified as a highly potent and selective σ1R antagonist. nih.gov This research highlights the scaffold's suitability for generating drug candidates with potential applications in pain management. nih.gov
Table 1: Activity of Selected 2,6-diazaspiro[3.4]octan-7-one Derivatives as Sigma-1 Receptor Antagonists
| Compound | Structure | σ1R Binding Affinity (Ki, nM) |
|---|---|---|
| Compound 32 | Derivative of 2,6-diazaspiro[3.4]octan-7-one | Potent antagonist activity |
Data sourced from a detailed structure-activity relationship study. nih.gov
Development of Antitubercular Agents
Tuberculosis remains a significant global health threat, and the emergence of drug-resistant strains necessitates the development of new antitubercular agents. The 2,6-diazaspiro[3.4]octane core has been explored for this purpose. mdpi.com
In one research initiative, a series of twelve compounds with a nitrofuran carboxamide chemotype were synthesized using the 2,6-diazaspiro[3.4]octane building block. nih.gov The compounds were tested for their ability to inhibit the growth of Mycobacterium tuberculosis H37Rv. mdpi.com This screening led to the discovery of a highly potent antitubercular compound, a 1,2,4-triazole (B32235) derivative designated as compound 17 , which exhibited a minimal inhibitory concentration (MIC) of 0.016 μg/mL. mdpi.com This finding underscores the potential of the diazaspiro[3.4]octane scaffold in the design of novel antibiotics. mdpi.comnih.gov
Table 2: Antitubercular Activity of Selected 2,6-diazaspiro[3.4]octane Derivatives
| Compound | Key Feature | Minimum Inhibitory Concentration (MIC) against M. tuberculosis H37Rv (μg/mL) |
|---|---|---|
| Compound 17 | 1,2,4-triazole derivative | 0.016 |
| Compound 24 | 1,2,4-oxadiazole derivative | Active, but less so than Compound 17 |
Data from in vitro screening against the drug-sensitive H37Rv strain. mdpi.com
Investigations as Inhibitors for Protein-Protein Interactions (e.g., Menin-MLL1)
The interaction between menin and the histone-lysine N-methyltransferase 2A (KMT2A, also known as MLL1) is a critical driver in certain types of acute leukemia. This has made the menin-MLL1 protein-protein interaction (PPI) a significant target for anticancer drug development. While several menin-MLL1 inhibitors have entered clinical trials, such as revumenib (SNDX-5613) and ziftomenib (B3325460) (KO-539), a direct link to the this compound scaffold has not been definitively established in publicly available research.
Revumenib, for instance, incorporates a related but distinct spirocyclic core, specifically a 2,7-diazaspiro[3.5]nonane moiety. This highlights the broader interest in spirocyclic scaffolds for targeting the menin-MLL1 interaction, but specific research on derivatives of this compound for this purpose is not yet prominent in the scientific literature. The development of potent and selective PPI inhibitors often requires a scaffold that can appropriately present key pharmacophoric features, and while the diazaspiro[3.4]octanone framework holds theoretical potential, its application in this specific context remains an area for future investigation.
Computational Chemistry and Theoretical Studies on 2 Methyl 2,6 Diazaspiro 3.4 Octan 7 One
Molecular Modeling and Docking Simulations for Ligand-Target Interactions
Molecular modeling and docking simulations are powerful computational tools used to predict the binding orientation and affinity of a small molecule (ligand) to the active site of a biological target, typically a protein or nucleic acid. This approach is instrumental in understanding the structural basis of molecular recognition and in identifying potential drug candidates. For derivatives of the 2,6-diazaspiro[3.4]octane scaffold, such studies are crucial to uncover their mechanism of action.
While specific docking studies for 2-Methyl-2,6-diazaspiro[3.4]octan-7-one are not extensively detailed in publicly available literature, the broader class of diazaspiro[3.4]octane derivatives has been identified as a promising chemical series with activity against multiple stages of the human malaria parasite, Plasmodium falciparum. researchgate.netacs.org A high-throughput screening campaign identified this novel spirocyclic scaffold as a starting point for hit-to-lead optimization. researchgate.netacs.org Subsequent mechanistic studies, including resistance selection and whole-genome sequencing, have pointed towards the P. falciparum cyclic amine resistance locus as being implicated in the mode of resistance. acs.org
The process of molecular docking for a compound like this compound would involve the following general steps:
Target Identification and Preparation: A specific biological target, such as an enzyme or receptor implicated in a disease, is chosen. Its three-dimensional structure, typically obtained from X-ray crystallography or cryo-electron microscopy and available in databases like the Protein Data Bank (PDB), is prepared by adding hydrogen atoms, assigning charges, and removing water molecules.
Ligand Preparation: The 3D structure of this compound is generated and optimized to its lowest energy conformation.
Docking Simulation: Using specialized software, the ligand is placed into the binding site of the target in various orientations and conformations. The software then calculates the binding energy for each pose, providing a score that estimates the binding affinity.
Analysis of Binding Interactions: The best-scoring poses are analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-target complex. This information is critical for understanding the basis of molecular recognition and for designing modifications to the ligand to improve its potency and selectivity.
For instance, in studies of other spirocyclic compounds, docking analyses have successfully elucidated the binding modes within the active sites of enzymes like PARP1, revealing key interactions with amino acid residues such as Tyr235 and Tyr246 that contribute to the stabilization of the ligand-enzyme complex. mdpi.com Such insights are foundational for structure-based drug design, where the goal is to optimize the ligand's fit within the binding pocket to maximize its therapeutic effect.
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic structure and reactivity of a molecule. These methods can be used to calculate a variety of molecular properties, including orbital energies, charge distributions, and reactivity indices, which are not accessible through classical molecular mechanics methods.
For this compound, quantum chemical calculations can predict its behavior in chemical reactions and its intrinsic stability. Key parameters that can be determined include:
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.
Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is valuable for predicting how the molecule will interact with other molecules and biological targets.
Global Reactivity Descriptors: Parameters such as electronegativity, chemical hardness, and softness can be calculated to provide a quantitative measure of a molecule's reactivity.
Prediction of Molecular Descriptors and Drug-Likeness (e.g., Fsp3)
The concept of "drug-likeness" is a qualitative assessment of a compound's potential to be developed into an orally active drug. This is often evaluated by considering various physicochemical properties, known as molecular descriptors. Several rule-based filters, such as Lipinski's Rule of Five, are commonly used to assess drug-likeness during the early stages of drug discovery. f1000research.com
One increasingly important descriptor for drug-likeness is the fraction of sp³ hybridized carbons (Fsp³), which is defined as the number of sp³ carbons divided by the total carbon count. bldpharm.com A higher Fsp³ value is associated with increased three-dimensionality and structural complexity, which can lead to improved solubility, better pharmacokinetic properties, and higher clinical success rates. bldpharm.com Spirocyclic scaffolds are particularly advantageous in this regard due to their inherent quaternary carbon centers, which naturally lead to a higher Fsp³. bldpharm.com The 2,6-diazaspiro[3.4]octane core is considered a fully saturated, high-Fsp³ structure, making it an attractive building block for the design of novel drug candidates. mdpi.com
Computational tools can readily predict a wide range of molecular descriptors for this compound. The table below presents some of the key computed properties for the parent compound, 2,6-diazaspiro[3.4]octan-7-one, which provide a baseline for understanding the characteristics of its methylated derivative.
| Molecular Descriptor | Predicted Value for 2,6-diazaspiro[3.4]octan-7-one |
|---|---|
| Molecular Formula | C6H10N2O |
| Molecular Weight | 126.16 g/mol |
| XLogP3 | -1.3 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 0 |
| Exact Mass | 126.07931367 g/mol |
| Topological Polar Surface Area | 41.7 Ų |
| Heavy Atom Count | 9 |
| Formal Charge | 0 |
| Complexity | 145 |
These predicted descriptors for the core structure suggest good "lead-like" properties, including a low molecular weight and a favorable balance of hydrogen bond donors and acceptors. The negative XLogP3 value indicates a hydrophilic character. The addition of a methyl group in this compound would slightly increase the molecular weight and lipophilicity, but it is expected to retain its favorable drug-like properties.
Future Perspectives and Emerging Research Directions for 2 Methyl 2,6 Diazaspiro 3.4 Octan 7 One
Development of Novel Synthetic Strategies for Advanced Spiro[3.4]octan-7-one Architectures
The advancement of therapeutic agents based on the 2-methyl-2,6-diazaspiro[3.4]octan-7-one core is intrinsically linked to the development of versatile and efficient synthetic strategies. While convenient procedures for accessing the core 2,6-diazaspiro[3.4]octane spirocycle exist, future research will likely focus on methodologies that allow for the precise and diverse functionalization of this scaffold. nih.gov
One emerging trend is the "periphery exploration" approach, where a readily available core structure is elaborated with a wide array of functional groups and molecular fragments. nih.govmdpi.com This strategy has been successfully employed to synthesize a diverse set of nitrofuran derivatives from the 2,6-diazaspiro[3.4]octane core, leading to the identification of potent antitubercular agents. nih.gov Future synthetic endeavors may focus on developing novel multi-component reactions or diversity-oriented synthesis pathways to rapidly generate libraries of this compound analogs with varied substituents.
Furthermore, the development of stereoselective synthetic routes will be crucial for creating advanced spiro[3.4]octan-7-one architectures. The stereochemistry of the spirocyclic center and any appended substituents can have a profound impact on the pharmacological activity and pharmacokinetic properties of the resulting compounds. As such, the design of asymmetric syntheses to access enantiomerically pure this compound derivatives will be a significant area of future research.
A key challenge will be to develop synthetic routes that are not only efficient and versatile but also scalable to support preclinical and clinical development. This will require the use of readily available starting materials, robust reaction conditions, and minimal purification steps. nih.gov
Exploration of Undiscovered Pharmacological Targets for this compound Derivatives
Recent studies have highlighted the potential of 2,6-diazaspiro[3.4]octan-7-one derivatives to interact with a range of pharmacological targets, suggesting that the full therapeutic potential of this scaffold is yet to be realized. A significant breakthrough has been the identification of derivatives of 2,6-diazaspiro[3.4]octan-7-one as potent antagonists of the sigma-1 receptor (σ1R). chemicalbook.com This discovery has opened up new avenues for the development of novel analgesics, particularly for managing pain and overcoming morphine tolerance. chemicalbook.com The design of these antagonists was guided by the co-crystal structure of the σ1R, demonstrating a structure-based approach to targeting this receptor. chemicalbook.com
Beyond the sigma-1 receptor, derivatives of the broader 2,6-diazaspiro[3.4]octane core have shown activity against a variety of other important biological targets. These include:
Mycobacterium tuberculosis: Nitrofuran derivatives of the 2,6-diazaspiro[3.4]octane scaffold have exhibited potent inhibitory activity against Mycobacterium tuberculosis H37Rv, with one compound showing a minimal inhibitory concentration of 0.016 μg/mL. nih.govmdpi.com
Hepatitis B virus (HBV): The 2,6-diazaspiro[3.4]octane core has been identified in inhibitors of the HBV capsid protein. nih.govmdpi.com
Cancer: This scaffold is present in inhibitors of the menin-MLL1 interaction, a target for certain types of cancer. nih.govmdpi.com
Signal Transduction: Derivatives have been found to modulate MAP and PI3K signaling pathways. nih.govmdpi.com
Diabetes: VDAC1 inhibitors containing the 2,6-diazaspiro[3.4]octane moiety are being explored for the treatment of diabetes. nih.govmdpi.com
Dopamine (B1211576) Receptors: The scaffold has been incorporated into selective dopamine D3 receptor antagonists. nih.govmdpi.com
Autotaxin: 2,6-Diazaspiro[3.4]octan-7-one itself is used as a reactant in the preparation of indolylacetamides which act as autotaxin inhibitors. nih.gov
This diverse range of activities underscores the potential of the this compound framework to be a versatile platform for drug discovery. Future research will likely involve screening libraries of its derivatives against a wider panel of biological targets to uncover novel therapeutic applications.
| Potential Pharmacological Target | Therapeutic Area | Reference |
| Sigma-1 Receptor (σ1R) | Pain, Morphine Tolerance | chemicalbook.com |
| Mycobacterium tuberculosis | Infectious Disease | nih.govmdpi.com |
| Hepatitis B Capsid Protein | Infectious Disease | nih.govmdpi.com |
| Menin-MLL1 Interaction | Oncology | nih.govmdpi.com |
| MAP and PI3K Signaling | Oncology, Inflammation | nih.govmdpi.com |
| VDAC1 | Diabetes | nih.govmdpi.com |
| Dopamine D3 Receptor | Neurology | nih.govmdpi.com |
| Autotaxin | Oncology, Inflammation | nih.gov |
Integration with High-Throughput Screening and Computational Optimization Technologies
To fully exploit the therapeutic potential of this compound derivatives, future research will need to seamlessly integrate high-throughput screening (HTS) and computational optimization technologies. HTS allows for the rapid evaluation of large compound libraries against specific biological targets, significantly accelerating the hit identification process. For instance, a large-scale screen of a prescription drug library successfully identified numerous inhibitors of the organic cation transporter 3 (OCT3). A similar approach could be applied to a library of this compound analogs to identify novel hits for a variety of targets.
Computational chemistry and molecular modeling will play a pivotal role in optimizing the lead compounds identified through HTS. Structure-activity relationship (SAR) models can be developed to understand the relationship between the chemical structure of the derivatives and their biological activity. As demonstrated in the development of sigma-1 receptor antagonists, co-crystal structures of the target protein with a ligand can provide invaluable insights for structure-based drug design. chemicalbook.com This allows for the rational design of more potent and selective inhibitors.
The future of drug discovery with the this compound scaffold will likely involve an iterative cycle of:
Computational Design: Utilizing molecular modeling to design novel derivatives with predicted activity against a specific target.
Synthesis: Employing efficient and versatile synthetic strategies to create the designed compounds.
High-Throughput Screening: Rapidly testing the synthesized compounds for biological activity.
SAR Analysis: Analyzing the screening data to refine computational models and guide the design of the next generation of compounds.
This integrated approach will be essential for unlocking the full potential of this compound as a source of novel therapeutics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
